Ethyl 3-isopropylisoxazole-5-carboxylate

Regioselective synthesis Isoxazole isomer separation MAO inhibitor intermediates

Ethyl 3-isopropylisoxazole-5-carboxylate (CAS 2207-47-8) is a 3-alkyl-substituted isoxazole-5-carboxylate ester with molecular formula C₉H₁₃NO₃ and molecular weight 183.20 g/mol. This heterocyclic compound belongs to the alkyl 3-alkylisoxazole-5-carboxylate family, historically recognized as key intermediates in the synthesis of monoamine oxidase (MAO) inhibitors.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 2207-47-8
Cat. No. B1327114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-isopropylisoxazole-5-carboxylate
CAS2207-47-8
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)C(C)C
InChIInChI=1S/C9H13NO3/c1-4-12-9(11)8-5-7(6(2)3)10-13-8/h5-6H,4H2,1-3H3
InChIKeySZORJEQCHPOLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-isopropylisoxazole-5-carboxylate (CAS 2207-47-8): Chemical Class, Regioisomeric Identity, and Procurement-Relevant Physicochemical Profile


Ethyl 3-isopropylisoxazole-5-carboxylate (CAS 2207-47-8) is a 3-alkyl-substituted isoxazole-5-carboxylate ester with molecular formula C₉H₁₃NO₃ and molecular weight 183.20 g/mol [1]. This heterocyclic compound belongs to the alkyl 3-alkylisoxazole-5-carboxylate family, historically recognized as key intermediates in the synthesis of monoamine oxidase (MAO) inhibitors [2]. It is distinguished by an isopropyl group at the 3-position and an ethoxycarbonyl group at the 5-position of the isoxazole ring, with a boiling point of 82.2 °C at 2.5 Torr, a computed LogP of 1.97, and a topological polar surface area (TPSA) of 52.33 Ų [1].

Why Generic Substitution Fails for Ethyl 3-isopropylisoxazole-5-carboxylate: Regioisomer Contamination and Alkyl Chain Sensitivity


Simple substitution of ethyl 3-isopropylisoxazole-5-carboxylate with other 3-alkylisoxazole-5-carboxylate esters or—more critically—with its position isomer (ethyl 5-isopropylisoxazole-3-carboxylate) is not equivalent. The synthetic route to this compound class has historically produced mixtures of 5-carboxylate and 3-carboxylate regioisomers that are exceedingly difficult to separate by standard distillation or solvent extraction [1]. The 3-alkyl substituent identity directly governs boiling point, distillation behavior, and purity outcomes, meaning that the methyl, ethyl, n-propyl, and tert-butyl analogs each present distinct purification and handling characteristics [1]. Furthermore, the specific 5-carboxylate regioisomer—not the 3-carboxylate—serves as the direct precursor for hydrazine-type MAO inhibitor pharmacophores, making regioisomeric purity a critical quality attribute for medicinal chemistry applications [1].

Ethyl 3-isopropylisoxazole-5-carboxylate (CAS 2207-47-8): Quantitative Differentiation Evidence vs. Closest 3-Alkyl and Regioisomeric Analogs


Regioselective Synthesis: 5-Carboxylate vs. 3-Carboxylate Position Isomer Differentiation

Ethyl 3-isopropylisoxazole-5-carboxylate (the 5-carboxylate regioisomer) is produced selectively via the patented Nakagawa–Sumimoto process, which overcomes the fundamental problem of isomer mixtures that plagued the prior Meltzer et al. acid-catalyzed method. The prior method yielded mixtures of alkyl 3-alkylisoxazole-5-carboxylate and its position isomer (alkyl 5-alkylisoxazole-3-carboxylate) that were described as 'very difficult to separate by solvent extraction and distillation because their properties are very similar' [1]. The improved process exploits pH-controlled oxime equilibria and anhydrous acid-catalyzed cyclization to selectively generate the 5-carboxylate as the main product. In contrast, the position isomer ethyl 5-isopropylisoxazole-3-carboxylate (CAS 91240-30-1) is a distinct compound that would require a different synthetic route and would not serve as a direct intermediate for the same hydrazine-type MAO inhibitors.

Regioselective synthesis Isoxazole isomer separation MAO inhibitor intermediates Process chemistry

Boiling Point and Distillation Behavior: 3-Isopropyl vs. 3-Methyl, 3-Ethyl, and 3-tert-Butyl Analogs

The boiling point of ethyl 3-isopropylisoxazole-5-carboxylate is 82.2 °C at 2.5 mm Hg, which is markedly lower than that of the 3-methyl analog (108–109 °C at 12 mm Hg), the 3-ethyl analog (106 °C at 6.0 mm Hg), and the 3-tert-butyl analog (114–116 °C at 0.6 mm Hg) [1][2]. The lower boiling point at comparable reduced pressure indicates greater volatility, which may facilitate distillative purification under milder thermal conditions. Conversely, the sterically hindered 3-tert-butyl analog requires a substantially lower pressure (0.6 mm Hg) to distill at 114–116 °C, reflecting its reduced volatility and more energy-intensive purification requirements [1].

Boiling point comparison Distillation purification Process chemistry 3-Alkyl isoxazole series

Synthesis Yield and Purity Trade-Off Across the 3-Alkyl Series: Impact of Steric Bulk on Product Quality

Within the same patent process, increasing steric bulk at the 3-position inversely correlates with post-distillation purity. The 3-isopropyl derivative achieves 92.8% purity, which is lower than the 3-methyl (95.3%), 3-ethyl (96.1%), and 3-n-propyl (97.1%) analogs, but substantially higher than the 3-tert-butyl analog (84.2%) [1]. This trend suggests that the isopropyl group introduces a moderate steric penalty during cyclization, resulting in slightly higher byproduct levels compared to linear alkyl substituents, yet without the severe purity collapse seen with the fully branched tert-butyl group. The 3-n-propyl analog achieves the highest purity (97.1%), likely reflecting an optimal balance of steric and electronic effects in the cyclization step [1].

Synthesis purity Distillation yield Steric effect on purity 3-Alkyl isoxazole SAR

Computed Lipophilicity (LogP) Differentiation: Impact on Downstream Pharmacophore Design

Ethyl 3-isopropylisoxazole-5-carboxylate has a computed LogP of approximately 1.97 and a TPSA of 52.33 Ų . While direct experimentally measured LogP data for all analogs in a single study are unavailable, the acid form (3-isopropylisoxazole-5-carboxylic acid) has a reported LogP of ~1.50 . By comparison, the unsubstituted ethyl isoxazole-5-carboxylate (CAS 173850-41-4, MW 141.13) is expected to have a substantially lower LogP due to the absence of the 3-alkyl substituent. The 3-isopropyl group provides a moderate lipophilicity increment over the 3-methyl analog (estimated additional +0.5 to +0.7 log units based on the ~0.5 log unit increase per methylene in alkyl chain extension, and consistent with the acid form LogP of 1.50 for 3-isopropyl vs. an estimated ~1.0 for 3-methyl acid), positioning this compound as a moderately lipophilic building block suitable for optimizing membrane permeability in CNS-targeted MAO inhibitor programs .

LogP comparison Lipophilicity Drug-likeness Isoxazole physicochemical properties

Position Isomer Non-Equivalence: Ethyl 3-isopropylisoxazole-5-carboxylate vs. Ethyl 5-isopropylisoxazole-3-carboxylate

The target compound (5-carboxylate regioisomer) and its position isomer ethyl 5-isopropylisoxazole-3-carboxylate (CAS 91240-30-1) share the same molecular formula (C₉H₁₃NO₃) and molecular weight (183.20) but differ in the ester substitution position on the isoxazole ring [1]. The 5-carboxylate regioisomer is the correct precursor for hydrazine-type MAO inhibitors of the 31087-S class, as demonstrated by the use of ethyl 3-methylisoxazole-5-carboxylate (not the 3-carboxylate isomer) for the synthesis of 1-benzyl-2-(3-methyl-5-isoxazolylcarbonyl)hydrazine [2]. Procuring the incorrect position isomer (CAS 91240-30-1) would yield a 3-carboxylate scaffold that cannot directly elaborate to the same hydrazine pharmacophore, as the carbonyl attachment point on the isoxazole ring is reversed.

Position isomer Regioisomer Isoxazole 5-carboxylate vs 3-carboxylate MAO inhibitor precursor

Role as a Hydrazine-Type MAO Inhibitor Intermediate: Class-Level Pharmacophore Inference

The alkyl 3-alkylisoxazole-5-carboxylate class was specifically patented for its utility as a starting material in the synthesis of monoamine oxidase inhibitors [1]. The 3-methyl analog (ethyl 3-methylisoxazole-5-carboxylate) has been directly employed to produce 1-benzyl-2-(3-methyl-5-isoxazolylcarbonyl)hydrazine (compound 31087-S), a potent MAO inhibitor closely related to isocarboxazid [1][2]. By class-level inference, the 3-isopropyl analog can serve as the corresponding starting material for the 3-isopropyl-substituted hydrazine derivative, which would constitute a bulkier, more lipophilic isocarboxazid analog. Direct IC₅₀ or Ki data for MAO-A or MAO-B inhibition by the 3-isopropyl hydrazine derivative are not available in the published literature, and this class-level inference does not constitute evidence of superior MAO inhibitory activity relative to the 3-methyl or other analogs [2].

Monoamine oxidase inhibitor Isocarboxazid analog Hydrazine pharmacophore CNS drug intermediate

Ethyl 3-isopropylisoxazole-5-carboxylate (CAS 2207-47-8): Evidence-Based Research and Industrial Application Scenarios


Synthesis of 3-Isopropyl-Substituted Hydrazine-Type Monoamine Oxidase Inhibitor Analogs

When a medicinal chemistry program requires exploration of steric and lipophilic effects at the 3-position of isoxazole-based MAO inhibitor pharmacophores, ethyl 3-isopropylisoxazole-5-carboxylate provides a direct starting material for synthesizing 1-benzyl-2-(3-isopropyl-5-isoxazolylcarbonyl)hydrazine analogs, following the established route demonstrated for the 3-methyl congener (compound 31087-S) [1]. The 5-carboxylate regioisomeric identity is essential, as the 3-carboxylate isomer (CAS 91240-30-1) does not map onto this pharmacophore scaffold [1]. Users should verify regioisomeric purity (≥92.8% is reported) before committing to multi-step synthesis [1].

Process Chemistry Scale-Up Requiring Distillation-Optimized 3-Alkylisoxazole Intermediates

In process development where reduced-pressure distillation is the primary purification method, the relatively low boiling point of ethyl 3-isopropylisoxazole-5-carboxylate (82.2 °C at 2.5 mm Hg) offers an operational advantage over the higher-boiling 3-ethyl (106 °C/6 mm), 3-methyl (108–109 °C/12 mm), and 3-tert-butyl (114–116 °C/0.6 mm) analogs [1]. However, process chemists must account for the trade-off in post-distillation purity (92.8%) versus the 3-n-propyl analog (97.1%), and plan for additional purification steps if the target downstream application demands >95% purity [1].

Building Block Procurement for CNS Drug Discovery with Balanced Physicochemical Properties

For CNS-targeted drug discovery programs requiring building blocks with moderate lipophilicity and acceptable TPSA for blood-brain barrier penetration, ethyl 3-isopropylisoxazole-5-carboxylate (computed LogP ~1.97, TPSA 52.33 Ų) presents a more lipophilic alternative to the 3-methyl or unsubstituted isoxazole-5-carboxylate esters [1]. The isopropyl group offers a logP increment that can be strategically exploited in SAR campaigns where increased membrane permeability is desired without the excessive lipophilicity or metabolic liability that a tert-butyl or longer alkyl chain would introduce.

Regioselective Isoxazole Chemistry Method Development and Teaching

The synthetic challenge of selectively producing 3-alkylisoxazole-5-carboxylate esters without contamination by the 3-carboxylate position isomer—as documented in the Nakagawa–Sumimoto patent [1]—makes this compound a valuable case study for academic and industrial training in heterocyclic process chemistry. The pH-dependent oxime equilibria and anhydrous cyclization conditions that enable selective 5-carboxylate formation are instructive for teaching thermodynamic vs. kinetic control in heterocycle synthesis, and ethyl 3-isopropylisoxazole-5-carboxylate serves as a concrete example of a compound whose procurement value depends directly on regioisomeric integrity.

Quote Request

Request a Quote for Ethyl 3-isopropylisoxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.